1-(5-Chloro-1-benzofuran-2-yl)ethan-1-amine hydrochloride
Description
1-(5-Chloro-1-benzofuran-2-yl)ethan-1-amine hydrochloride (CAS: 117234-02-3) is a benzofuran-derived organic compound with a chloro substituent at the 5-position of the benzofuran ring and an ethylamine group at the 2-position, stabilized as a hydrochloride salt. Its molecular formula is C₁₀H₁₁Cl₂NO, with a molecular weight of 232.11 g/mol . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research.
Properties
IUPAC Name |
1-(5-chloro-1-benzofuran-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO.ClH/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10;/h2-6H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRTXJKJSHBKKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(O1)C=CC(=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117234-02-3 | |
| Record name | 1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(5-Chloro-1-benzofuran-2-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-benzofuran, which undergoes a series of reactions to introduce the ethanamine group.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production: On an industrial scale, the production methods are optimized for cost-effectiveness and scalability, often involving continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
1-(5-Chloro-1-benzofuran-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogenation or metal hydrides.
Scientific Research Applications
1-(5-Chloro-1-benzofuran-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-1-benzofuran-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways: It influences various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Key Observations :
- Chloro vs.
- Methoxy Substitution : Methoxy groups (e.g., 5-OCH₃ in ) improve aqueous solubility but may reduce blood-brain barrier permeability due to increased polarity.
- Steric Effects : Methyl groups (e.g., 3-CH₃ in ) introduce steric hindrance, which could modulate receptor-binding specificity.
2.2. Heterocyclic Analogs (Indole and Benzothiophene Derivatives)
Key Observations :
- Indole vs.
- Benzothiophene : The sulfur atom in benzothiophene increases electron density, which may alter binding kinetics in enzymatic systems .
2.3. Phenyl-Based Analogs
Key Observations :
- Sulfonyl Group : The sulfonyl substituent drastically increases polarity and solubility, making this analog more suitable for aqueous environments but less likely to penetrate lipid membranes .
Biological Activity
1-(5-Chloro-1-benzofuran-2-yl)ethan-1-amine hydrochloride, with a molecular formula of CHClNO and a molecular weight of 232.1 g/mol, is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer, antibacterial, and antifungal properties. This article reviews the current understanding of its biological activity based on recent studies and findings.
The compound is characterized by the following structural details:
- IUPAC Name : 1-(5-chloro-1-benzofuran-2-yl)ethanamine; hydrochloride
- CAS Number : 117234-02-3
- Appearance : Powder
- Storage Temperature : Room temperature
Biological Activity Overview
The biological activities of this compound primarily include:
Anticancer Activity
Research has indicated that derivatives of benzofuran, including this compound, exhibit notable anticancer properties. A study highlighted the cytotoxic effects of various benzofuran analogs against several cancer cell lines such as ME-180, A549, and HT-29. The findings suggested that these compounds could inhibit cell proliferation significantly, indicating their potential as therapeutic agents in cancer treatment .
Table 1: Cytotoxicity of Benzofuran Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Benzofuran Derivative A | ME-180 | 12.5 |
| Benzofuran Derivative B | A549 | 8.3 |
| Benzofuran Derivative C | HT-29 | 15.0 |
Antibacterial and Antifungal Activity
The antibacterial and antifungal activities of benzofuran derivatives have also been documented. The compound exhibited moderate to good activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests revealed minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria .
Table 2: Antibacterial Activity of Benzofuran Derivatives
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
Case Studies
A detailed case study involved the synthesis and evaluation of various benzofuran derivatives, including this compound. The study utilized molecular docking simulations to predict interactions with target proteins involved in cancer pathways, demonstrating significant binding affinities which correlate with their observed biological activities .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the benzofuran ring have been shown to influence potency significantly. For instance, modifications at the C–3 position enhance antiproliferative activity against certain cancer cell lines compared to unsubstituted analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
